N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound “US9206139, 5” is a synthetic molecule known for its potent inhibitory activity against aggrecanase enzymes, specifically ADAMTS-4 and ADAMTS-5 . These enzymes are involved in the degradation of aggrecan, a major component of cartilage, making this compound significant in the study and treatment of osteoarthritis and other cartilage-related disorders .
Preparation Methods
The synthesis of “US9206139, 5” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified using reagents such as halogens, alkylating agents, and oxidizing agents.
Purification: The final compound is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
“US9206139, 5” undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
“US9206139, 5” has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of metalloproteinases and the development of new inhibitors.
Biology: The compound is utilized to investigate the role of aggrecanases in cartilage degradation and to develop potential therapeutic agents for osteoarthritis.
Medicine: It serves as a lead compound in the development of drugs aimed at treating cartilage-related disorders.
Mechanism of Action
The mechanism of action of “US9206139, 5” involves the inhibition of aggrecanase enzymes, specifically ADAMTS-4 and ADAMTS-5. The compound binds to the active site of these enzymes, preventing them from cleaving aggrecan and thereby reducing cartilage degradation. This inhibition is crucial in the context of osteoarthritis, where excessive aggrecanase activity leads to the breakdown of cartilage .
Comparison with Similar Compounds
“US9206139, 5” can be compared with other aggrecanase inhibitors:
Properties
Molecular Formula |
C19H22F3N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22F3N3O3/c1-17(2,9-11-3-5-13(6-4-11)19(20,21)22)14(26)23-10-18(12-7-8-12)15(27)24-16(28)25-18/h3-6,12H,7-10H2,1-2H3,(H,23,26)(H2,24,25,27,28)/t18-/m0/s1 |
InChI Key |
FJEJHTFPLBTMLO-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC[C@@]2(C(=O)NC(=O)N2)C3CC3 |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NCC2(C(=O)NC(=O)N2)C3CC3 |
Origin of Product |
United States |
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